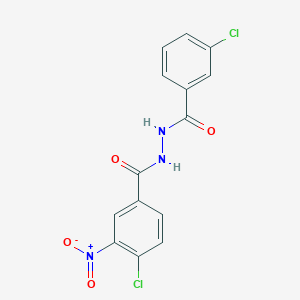

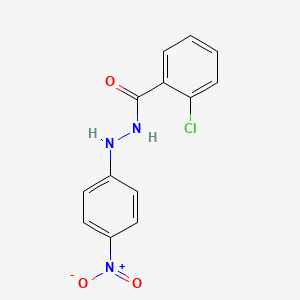

3-methoxy-N'-(2-nitrobenzylidene)benzohydrazide

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 3-methoxy-2-nitrobenzaldehyde with other reagents . For instance, 3-methoxy-2-nitrobenzaldehyde undergoes a 1,4-diaza bicyclo [2.2.2]octane-catalyzed reaction with methyl vinyl ketone (MVK) to afford normal Baylis-Hillman adduct, the MVK dimer and a pair of diastereomeric bis - (MVK)Baylis-Hillman adducts .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 3-methoxy-2-nitrobenzaldehyde undergoes a reaction with methyl vinyl ketone (MVK) to afford normal Baylis-Hillman adduct, the MVK dimer and a pair of diastereomeric bis - (MVK)Baylis-Hillman adducts .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Synthesis and Crystal Structures : Hydrazone compounds, including derivatives of benzohydrazides, have been synthesized and characterized through various physico-chemical methods and single crystal X-ray diffraction. These compounds, including ones similar to 3-methoxy-N'-(2-nitrobenzylidene)benzohydrazide, demonstrate specific crystal structures and are stabilized by hydrogen bonds and π...π interactions, which are significant for understanding their chemical behavior (Lei et al., 2011); (Lei et al., 2015).

Antimicrobial and Antioxidant Activities

- Antibacterial Activity : Some hydrazone compounds derived from benzohydrazides have shown moderate antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Klebsielle pneumoniae (Lei et al., 2015).

- Antimicrobial Activities : Certain benzohydrazone compounds exhibit significant antimicrobial activities against bacteria like Bacillus subtilis and Escherichia coli (Han, 2013). The presence of electron-withdrawing groups like Cl and NO2 in these compounds enhances their antimicrobial effectiveness.

- Antioxidant Activities : Some hydrazones demonstrate effective antioxidant properties, including scavenging activities against various radicals, indicating their potential use in oxidative stress-related applications (Ji et al., 2013).

Enzyme Inhibition and Interaction with DNA

- Xanthine Oxidase Inhibitory Activity : A series of hydrazones, including those similar to 3-methoxy-N'-(2-nitrobenzylidene)benzohydrazide, have been investigated for their xanthine oxidase inhibitory activities, which is relevant in the context of diseases like gout (Han & Guo, 2022).

- Interaction with SS-DNA : Schiff base compounds related to benzohydrazides have been studied for their interactions with SS-DNA, showing potential for DNA binding and intercalation, which could be relevant in the field of genetics and cancer research (Sirajuddin et al., 2013).

Catalytic Activities

- Solvent-Free Nitroaldol Condensation Reaction : Ni(II) complexes of aroylhydrazones, similar in structure to 3-methoxy-N'-(2-nitrobenzylidene)benzohydrazide, have been used as catalyst precursors in solvent-free nitroaldol condensation reactions. This demonstrates their potential application in facilitating chemical reactions in a more environmentally friendly manner (Sutradhar et al., 2019).

Biological Activities

- Cytotoxic Activity : Some benzylidene benzohydrazide derivatives have shown cytotoxic activity against various cancer cell lines, indicating their potential use in cancer research and therapy (Nakhjiri et al., 2012).

- Antimicrobial Activities of Metal Complexes : Metal complexes with benzohydrazide derivatives have shown considerable antimicrobial activity against various bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (Al-Qadsy et al., 2021).

Spectroscopic and Density Functional Studies

- Vibrational Spectra and DFT Calculations : The vibrational spectra and density functional theory (DFT) calculations of benzohydrazide derivatives have been conducted to understand their structural and electronic properties. These studies are crucial for predicting and tuning the chemical behavior of such compounds (Suresh et al., 2013).

Analytical Applications

- Spectrophotometric and Potentiometric Studies : Benzohydrazide derivatives have been studied using spectrophotometric and potentiometric methods, highlighting their potential application in analytical chemistry for the determination of acidity constants and complexation reactions with metal ions (Kamyabi et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methoxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-22-13-7-4-6-11(9-13)15(19)17-16-10-12-5-2-3-8-14(12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQHJVJAXHBUND-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N'-[1-(2-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842749.png)

![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3842763.png)

![N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842774.png)

![N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842784.png)

![3-bromo-N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]benzohydrazide](/img/structure/B3842790.png)

![N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842820.png)

![methyl 4-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B3842858.png)